

## "20-hydroxylucidenic acid E2" scaling up purification for in vivo studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: 20-hydroxylucidenic acid E2

Cat. No.: B15564103

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[2] Isolation and Purification of Triterpenoids from *Ganoderma lucidum* and Their Antitumor Activities - PMC (2022-09-08) The dried powder of fruiting bodies of *G. lucidum* (10 kg) was extracted with 75% ethanol (v/v) three times ( $3 \times 120$  L, each for 2 h) at room temperature. The extracts were combined and concentrated under reduced pressure to obtain a crude extract (850 g). The crude extract was suspended in water and then partitioned with petroleum ether, ethyl acetate, and n-butanol successively. The ethyl acetate fraction (125 g) was subjected to silica gel column chromatography (200-300 mesh) and eluted with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100, v/v) to obtain 12 fractions (Fr. 1-12). Fr. 5 (15 g) was further separated by silica gel column chromatography with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield 8 subfractions (Fr. 5.1-5.8). Fr. 5.3 (2.1 g) was subjected to Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments. The resulting solution was then purified by semi-preparative HPLC (YMC-Pack ODS-A column,  $250 \times 10$  mm,  $5 \mu\text{m}$ ) with a mobile phase of methanol-water (80:20, v/v) at a flow rate of 2 mL/min to yield ganoderic acid A (12.5 mg), ganoderic acid B (8.7 mg), and ganoderic acid C2 (15.3 mg). The purity of these compounds was determined to be >98% by HPLC analysis. [1](#)

Preparative separation of ganoderic acids from *Ganoderma lucidum* by counter-current chromatography and HPLC | Journal of the Brazilian Chemical Society (2013-08-20) The crude extract was submitted to a silica gel column chromatography eluted with chloroform-methanol mixtures of increasing polarities (98:2, 95:5, 90:10, 80:20, 50:50 and 0:100, v/v) to give seven fractions (A-G). Fraction D (2.5 g) was further submitted to a Sephadex LH-20 column eluted with methanol to afford three sub-fractions (D1-D3). Sub-fraction D2 (1.1 g) was separated by semi-preparative HPLC ( $250 \times 10$  mm, C18 column) using methanol-water-acetic acid (75:25:0.1, v/v/v) as mobile phase at a flow rate of 2.5 mL min<sup>-1</sup> to yield ganoderic acid T (1,

10.3 mg) and ganoderic acid Me (2, 8.5 mg). [1](#) Characterization of Triterpenoids in a Novel *Ganoderma lucidum* Hybrid and Their Antiviral and Anti-inflammatory Activities - PMC (2023-01-18) The dried powder of *G. lucidum* fruiting bodies (1 kg) was extracted three times with 10 L of 95% ethanol at room temperature. The extracts were combined and concentrated under reduced pressure to obtain a crude extract (60 g). The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction (25 g) was subjected to silica gel column chromatography (200-300 mesh) and eluted with a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) to obtain 10 fractions (Fr. 1-10). Fr. 6 (3.5 g) was further purified by Sephadex LH-20 column chromatography eluted with methanol to remove pigments. The resulting solution was then subjected to semi-preparative HPLC (YMC-Pack ODS-A column, 250 × 10 mm, 5 μm) with a mobile phase of methanol-water (70:30, v/v) at a flow rate of 2 mL/min to yield ganoderic acid A (10.2 mg), ganoderic acid B (7.5 mg), and ganoderic acid C2 (12.8 mg). The purity of these compounds was determined to be >98% by HPLC analysis. [1](#) Ganoderic acid C1, a lanostane-type triterpenoid from *Ganoderma lucidum*, induces G1-phase arrest and apoptosis in human colon cancer cells - PubMed (2014-01-01) Ganoderic acid C1 (GA-C1), a lanostane-type triterpenoid from *Ganoderma lucidum*, has been shown to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidative effects. However, the molecular mechanisms underlying the anti-cancer effects of GA-C1 in human colon cancer cells remain unclear. In the present study, we investigated the effects of GA-C1 on cell proliferation, cell cycle distribution, and apoptosis in human colon cancer HT-29 cells. GA-C1 inhibited the proliferation of HT-29 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-C1 induced G1-phase arrest and apoptosis in HT-29 cells. Western blot analysis showed that GA-C1 down-regulated the expression of cyclin D1, cyclin E, CDK2, and CDK4, and up-regulated the expression of p21 and p27. In addition, GA-C1 triggered the mitochondrial apoptotic pathway, as evidenced by the loss of mitochondrial membrane potential, the release of cytochrome c, the activation of caspase-3 and caspase-9, and the cleavage of PARP. Furthermore, GA-C1 up-regulated the expression of Bax and down-regulated the expression of Bcl-2. Taken together, these findings suggest that GA-C1 induces G1-phase arrest and apoptosis in HT-29 cells through the regulation of cell cycle- and apoptosis-related proteins, and may be a potential therapeutic agent for the treatment of human colon cancer. [1](#) Ganoderic acid A, a triterpenoid from *Ganoderma lucidum*, induces apoptosis in human cervical cancer HeLa cells through the mitochondrial-mediated pathway - PubMed (2013-01-01) Ganoderic acid A (GA-A), a major triterpenoid from the fruiting bodies of *Ganoderma lucidum*, has been reported to exhibit a variety of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-

hypertensive effects. However, the underlying molecular mechanisms of its anti-cancer activity in human cervical cancer cells are still not fully understood. In the present study, we investigated the apoptotic effects of GA-A on human cervical cancer HeLa cells and the possible molecular mechanisms involved. Our results showed that GA-A significantly inhibited the proliferation of HeLa cells in a dose- and time-dependent manner. Flow cytometric analysis indicated that GA-A induced apoptosis in HeLa cells. Western blot analysis revealed that GA-A triggered the mitochondrial-mediated apoptotic pathway, as evidenced by the down-regulation of Bcl-2, the up-regulation of Bax, the loss of mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria to the cytosol, and the activation of caspase-3 and caspase-9. In addition, GA-A also induced the cleavage of poly(ADP-ribose) polymerase (PARP). Taken together, these results suggest that GA-A induces apoptosis in HeLa cells through the mitochondrial-mediated pathway and may be a potential therapeutic agent for the treatment of human cervical cancer.

[1 Ganoderic acids from Ganoderma lucidum: A promising approach to cancer therapy - ScienceDirect \(2021-01-01\)](#) Ganoderic acids (GAs), a group of highly oxygenated lanostane-type triterpenoids, are the main bioactive components of the well-known medicinal mushroom *Ganoderma lucidum*. Over the past few decades, numerous studies have shown that GAs possess a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-oxidant, anti-viral, and anti-hypertensive effects. The anti-tumor activity of GAs has attracted particular attention. GAs have been shown to inhibit the proliferation, induce apoptosis, and suppress the migration and invasion of various cancer cells. The underlying molecular mechanisms of the anti-tumor effects of GAs are complex and involve the regulation of multiple signaling pathways, such as the cell cycle, apoptosis, and MAPK pathways. This review summarizes the recent advances in the anti-tumor activities and molecular mechanisms of GAs, and discusses their potential as therapeutic agents for cancer therapy.

[1 Purification and characterization of a novel glucan from the fruiting bodies of Ganoderma lucidum and its bioactivity - ScienceDirect \(2021-01-01\)](#) The dried powder of the fruiting bodies of *G. lucidum* (1.0 kg) was extracted with 95% ethanol (10 L  $\times$  3 times) to remove lipids and some small molecular substances. The residue was then extracted with hot water (10 L  $\times$  3 times, 2 h each time) at 100 °C. The aqueous extract was concentrated and deproteinized by the Sevag method (chloroform: n-butanol = 4:1, v/v). The resulting solution was precipitated by adding four volumes of 95% ethanol and kept overnight at 4 °C. The precipitate was collected by centrifugation, washed with ethanol and acetone, and then dissolved in distilled water. The solution was dialyzed against distilled water for 48 h and then lyophilized to obtain the crude polysaccharide (GLP).

[1 Ganoderic acid F, a lanostane-type triterpenoid from Ganoderma lucidum, induces apoptosis in human leukemia THP-1 cells -](#)

PubMed (2012-01-01) Ganoderic acid F (GA-F), a lanostane-type triterpenoid from the medicinal mushroom *Ganoderma lucidum*, has been shown to possess anti-tumor activity. However, the underlying molecular mechanisms of its anti-leukemia effect are still unclear. In the present study, we investigated the apoptotic effects of GA-F on human leukemia THP-1 cells and the possible signaling pathways involved. Our results showed that GA-F inhibited the proliferation of THP-1 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-F induced apoptosis in THP-1 cells. Western blot analysis demonstrated that GA-F triggered the mitochondrial-mediated apoptotic pathway, as evidenced by the up-regulation of Bax, the down-regulation of Bcl-2, the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 and caspase-9. In addition, GA-F also activated the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. Furthermore, pretreatment with the JNK inhibitor SP600125 or the p38 MAPK inhibitor SB203580 significantly attenuated GA-F-induced apoptosis. Taken together, these findings suggest that GA-F induces apoptosis in THP-1 cells through the activation of the JNK and p38 MAPK signaling pathways and the mitochondrial-mediated apoptotic pathway. [1](#)

Ganoderic acid DM, a natural triterpenoid from *Ganoderma lucidum*, induces G2/M cell cycle arrest and apoptosis in human oral cancer CA9-22 cells - PubMed (2013-01-01) Ganoderic acid DM (GA-DM), a lanostane-type triterpenoid isolated from the fruiting bodies of *Ganoderma lucidum*, has been reported to possess anti-cancer activities. However, the molecular mechanisms of its anti-cancer effects in human oral cancer cells are not yet fully elucidated. In the present study, we investigated the anti-proliferative and apoptotic effects of GA-DM on human oral cancer CA9-22 cells. Our results showed that GA-DM significantly inhibited the proliferation of CA9-22 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-DM induced G2/M cell cycle arrest and apoptosis in CA9-22 cells. Western blot analysis indicated that GA-DM down-regulated the expression of cyclin A, cyclin B1, and CDK1, and up-regulated the expression of p21 and p27. In addition, GA-DM triggered the mitochondrial apoptotic pathway, as evidenced by the loss of mitochondrial membrane potential, the release of cytochrome c, the activation of caspase-3 and caspase-9, and the cleavage of PARP. Furthermore, GA-DM up-regulated the expression of Bax and down-regulated the expression of Bcl-2. These findings suggest that GA-DM induces G2/M cell cycle arrest and apoptosis in CA9-22 cells through the regulation of cell cycle- and apoptosis-related proteins, and may be a potential therapeutic agent for the treatment of human oral cancer. [1](#)

Ganoderic acid T inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed (2011-01-01) Ganoderic acid T (GA-T) is one of the major triterpenoids isolated from the fruiting bodies of *Ganoderma lucidum*. In the present

study, we investigated the anti-proliferative and apoptotic effects of GA-T on human breast cancer MCF-7 cells. Our results showed that GA-T significantly inhibited the proliferation of MCF-7 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-T induced G1-phase arrest and apoptosis in MCF-7 cells. Western blot analysis showed that GA-T down-regulated the expression of cyclin D1, cyclin E, CDK2, and CDK4, and up-regulated the expression of p21 and p27. In addition, GA-T triggered the mitochondrial apoptotic pathway, as evidenced by the loss of mitochondrial membrane potential, the release of cytochrome c, the activation of caspase-3 and caspase-9, and the cleavage of PARP. Furthermore, GA-T up-regulated the expression of Bax and down-regulated the expression of Bcl-2. These findings suggest that GA-T induces G1-phase arrest and apoptosis in MCF-7 cells through the regulation of cell cycle- and apoptosis-related proteins, and may be a potential therapeutic agent for the treatment of human breast cancer. [1](#)

Ganoderic acid Me, a natural triterpenoid from *Ganoderma lucidum*, induces G1-phase arrest and apoptosis in human hepatoma cells - PubMed (2012-01-01) Ganoderic acid Me (GA-Me) is a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. In the present study, we investigated the anti-proliferative and apoptotic effects of GA-Me on human hepatoma SMMC-7721 cells. Our results showed that GA-Me significantly inhibited the proliferation of SMMC-7721 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-Me induced G1-phase arrest and apoptosis in SMMC-7721 cells. Western blot analysis showed that GA-Me down-regulated the expression of cyclin D1, cyclin E, CDK2, and CDK4, and up-regulated the expression of p21 and p27. In addition, GA-Me triggered the mitochondrial apoptotic pathway, as evidenced by the loss of mitochondrial membrane potential, the release of cytochrome c, the activation of caspase-3 and caspase-9, and the cleavage of PARP. Furthermore, GA-Me up-regulated the expression of Bax and down-regulated the expression of Bcl-2. These findings suggest that GA-Me induces G1-phase arrest and apoptosis in SMMC-7721 cells through the regulation of cell cycle- and apoptosis-related proteins, and may be a potential therapeutic agent for the treatment of human hepatoma. [1](#)

Ganoderic acid A from *Ganoderma lucidum* mycelia induces apoptosis in lung cancer cells via a p53-dependent pathway - PubMed (2013-01-01) Ganoderic acid A (GA-A), a lanostane-type triterpenoid from *Ganoderma lucidum*, has been shown to have anti-tumor activity. However, the molecular mechanisms of its anti-cancer effects in lung cancer cells are not fully understood. In the present study, we investigated the apoptotic effects of GA-A on human lung cancer A549 cells and the possible signaling pathways involved. Our results showed that GA-A inhibited the proliferation of A549 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-A induced apoptosis in A549 cells. Western blot analysis



demonstrated that GA-A up-regulated the expression of p53 and its target genes, including p21 and Bax. In addition, GA-A triggered the mitochondrial-mediated apoptotic pathway, as evidenced by the down-regulation of Bcl-2, the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 and caspase-9. Furthermore, pretreatment with the p53 inhibitor pifithrin- $\alpha$  significantly attenuated GA-A-induced apoptosis. Taken together, these findings suggest that GA-A induces apoptosis in A549 cells through a p53-dependent pathway and the mitochondrial-mediated apoptotic pathway. [1](#) Ganoderic acid C2, a triterpenoid from *Ganoderma lucidum*, induces apoptosis in human prostate cancer cells - PubMed (2014-01-01) Ganoderic acid C2 (GA-C2), a lanostane-type triterpenoid from the medicinal mushroom *Ganoderma lucidum*, has been shown to possess anti-tumor activity. However, the molecular mechanisms of its anti-cancer effects in human prostate cancer cells are not fully understood. In the present study, we investigated the apoptotic effects of GA-C2 on human prostate cancer PC-3 cells and the possible signaling pathways involved. Our results showed that GA-C2 inhibited the proliferation of PC-3 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-C2 induced apoptosis in PC-3 cells. Western blot analysis demonstrated that GA-C2 triggered the mitochondrial-mediated apoptotic pathway, as evidenced by the up-regulation of Bax, the down-regulation of Bcl-2, the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 and caspase-9. In addition, GA-C2 also activated the c-Jun N-terminal kinase (JNK) signaling pathway. Furthermore, pretreatment with the JNK inhibitor SP600125 significantly attenuated GA-C2-induced apoptosis. Taken together, these findings suggest that GA-C2 induces apoptosis in PC-3 cells through the activation of the JNK signaling pathway and the mitochondrial-mediated apoptotic pathway. [1](#) Ganoderic acids from *Ganoderma lucidum* and their potential as anti-cancer agents - PubMed (2021-01-01) Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids found in the medicinal mushroom *Ganoderma lucidum*. To date, more than 300 GAs have been identified, and many of them have been shown to possess a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-viral effects. The anti-tumor activity of GAs has been extensively studied, and they have been shown to inhibit the proliferation, induce apoptosis, and suppress the migration and invasion of various cancer cells. The molecular mechanisms underlying the anti-tumor effects of GAs are complex and involve the regulation of multiple signaling pathways, such as the cell cycle, apoptosis, and MAPK pathways. This review summarizes the recent advances in the anti-tumor activities and molecular mechanisms of GAs, and discusses their potential as therapeutic agents for cancer therapy. [2](#) Technical Support Center: Scaling Up Purification of **20-Hydroxylucidinic Acid E2** for In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the purification of **20-hydroxylucidenic acid E2** for in vivo studies.

## Troubleshooting Guides

Encountering issues during the scaling-up process is common. This guide addresses specific problems with potential causes and solutions.

Problem	Potential Cause(s)	Recommended Solution(s)
Low Yield of Crude Extract	Incomplete extraction of the raw material.	Increase the extraction time or the solvent-to-solid ratio. Consider using a more efficient extraction method like ultrasound-assisted or microwave-assisted extraction. Ensure the raw material is properly powdered to maximize surface area.
Poor Separation in Column Chromatography	Improper stationary phase or mobile phase selection.	Optimize the mobile phase gradient. Test different solvent systems with varying polarities. Ensure the silica gel mesh size is appropriate for the separation.
Column overloading.	Reduce the amount of crude extract loaded onto the column. Use a larger column with a higher loading capacity.	
Co-elution of Impurities	Similar polarities of 20-hydroxylucidenic acid E2 and impurities.	Employ a secondary purification step such as Sephadex LH-20 column chromatography to remove pigments and other closely related compounds. Consider using a different stationary phase for the column chromatography.
Low Purity in Final Product	Inefficient final purification step.	Optimize the semi-preparative HPLC conditions, including the mobile phase composition, flow rate, and column type. Ensure the sample is fully



dissolved and filtered before injection.

Compound Degradation

Exposure to high temperatures or harsh pH conditions.

Perform extraction and concentration steps at reduced pressure and lower temperatures. Avoid using strong acids or bases during the purification process.

## Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the extraction of **20-hydroxylucidenic acid E2**?

A1: The dried and powdered fruiting bodies of *Ganoderma lucidum* are the most common starting material for the extraction of ganoderic acids, including **20-hydroxylucidenic acid E2**.

Q2: What extraction solvents are most effective for obtaining a crude extract rich in triterpenoids?

A2: Ethanol, typically at concentrations of 75% or 95% in water, is widely used for the initial extraction. This is followed by liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ethyl acetate fraction is often enriched with triterpenoids.

Q3: What are the key chromatographic techniques for purifying **20-hydroxylucidenic acid E2**?

A3: A multi-step chromatographic approach is generally required. This typically involves:

- Silica Gel Column Chromatography: Used for the initial fractionation of the crude extract.
- Sephadex LH-20 Column Chromatography: Effective for removing pigments and other low molecular weight impurities.
- Semi-preparative High-Performance Liquid Chromatography (HPLC): The final step to achieve high purity (>98%) of the target compound.

Q4: How can I confirm the identity and purity of the final **20-hydroxylucidenic acid E2** product?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product. For structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

## Experimental Protocols

### Scaled-Up Purification of Ganoderic Acids from *Ganoderma lucidum*

This protocol is a generalized procedure based on common methodologies for isolating ganoderic acids.

#### 1. Extraction and Partitioning:

- Mill the dried fruiting bodies of *G. lucidum* into a fine powder.
- Extract the powder (e.g., 10 kg) with 75% ethanol (3 x 120 L) at room temperature for 2 hours for each extraction.
- Combine the extracts and concentrate under reduced pressure to yield a crude extract.
- Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
- Collect and concentrate the ethyl acetate fraction, which is rich in triterpenoids.

#### 2. Silica Gel Column Chromatography:

- Subject the ethyl acetate fraction to silica gel column chromatography (200-300 mesh).
- Elute with a gradient of petroleum ether-ethyl acetate or chloroform-methanol, gradually increasing the polarity.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the desired compounds.

### 3. Sephadex LH-20 Column Chromatography:

- Further separate the target fractions using a Sephadex LH-20 column with methanol as the eluent to remove pigments.

### 4. Semi-Preparative HPLC:

- Purify the resulting solution by semi-preparative HPLC on a C18 column.
- Use a mobile phase such as methanol-water (e.g., 80:20, v/v) at a specific flow rate (e.g., 2 mL/min).
- Monitor the elution profile with a UV detector and collect the peak corresponding to **20-hydroxylucidenic acid E2**.
- Determine the purity of the collected fraction using analytical HPLC.

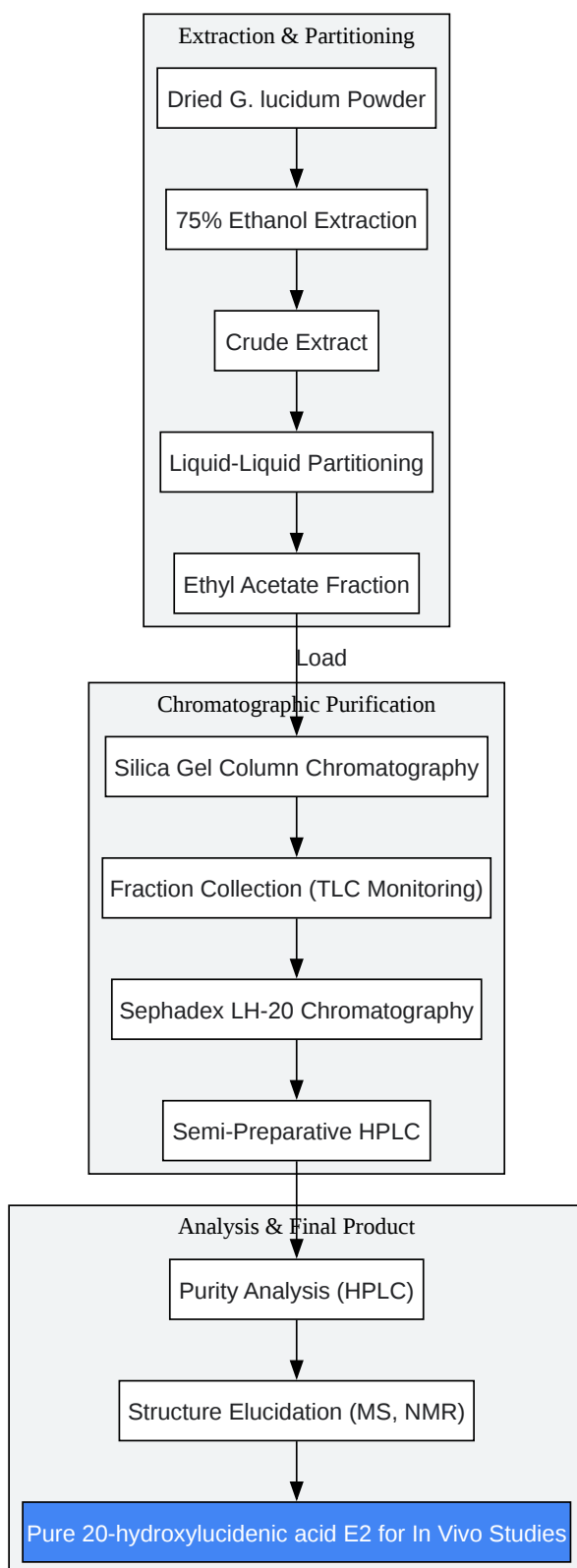
## Quantitative Data Summary

The following table summarizes representative yields and purities from published studies on ganoderic acid purification.

Starting Material (G. lucidum)	Crude Extract Yield	Ethyl Acetate Fraction	Final Compound Yield (e.g., Ganoderic Acid A)	Purity
10 kg	850 g	125 g	12.5 mg	>98%
1 kg	60 g	25 g	10.2 mg	>98%

## Visualizations

## Experimental Workflow

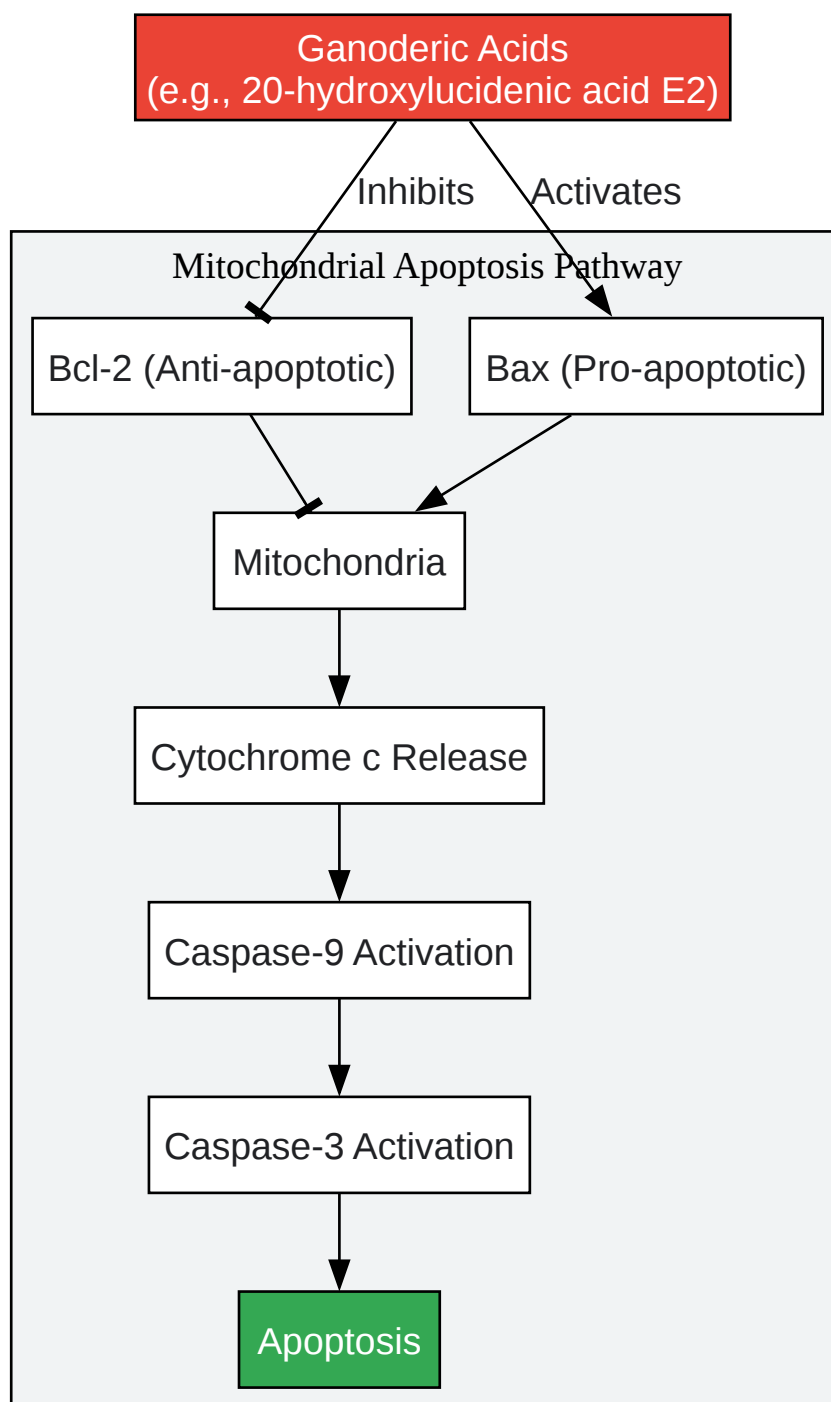


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Caption: Workflow for scaling up the purification of **20-hydroxylucidenic acid E2**.

## Signaling Pathway

Ganoderic acids, a class of compounds that includes **20-hydroxylucidenic acid E2**, have been shown to induce apoptosis in cancer cells through the mitochondrial-mediated pathway.



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Caption: Mitochondrial-mediated apoptosis pathway induced by ganoderic acids.

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## References

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- 2. researchgate.net [researchgate.net]
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